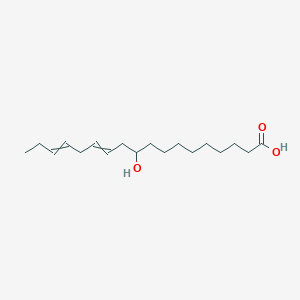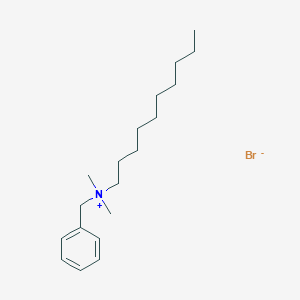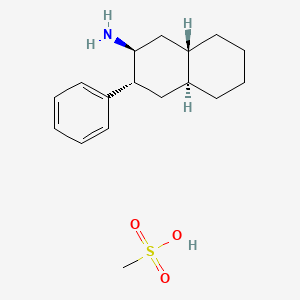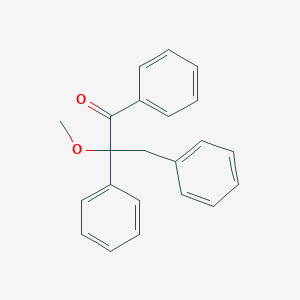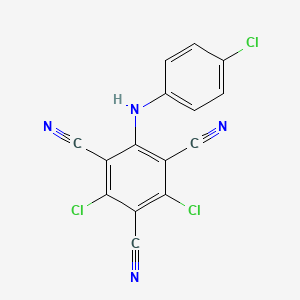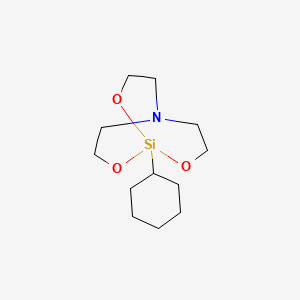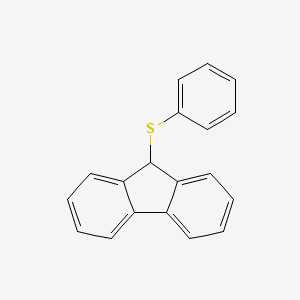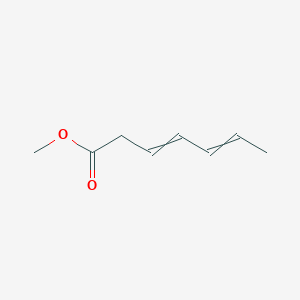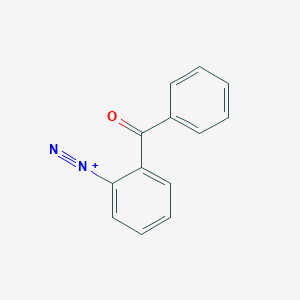
2-Benzoylbenzene-1-diazonium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Benzoylbenzene-1-diazonium is an aromatic diazonium compound that features a benzoyl group attached to a benzene ring, which is further substituted with a diazonium group. Diazonium compounds are known for their versatility in organic synthesis, particularly in the formation of azo compounds and in various substitution reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Benzoylbenzene-1-diazonium can be synthesized through the diazotization of 2-aminobenzophenone. The process involves treating 2-aminobenzophenone with nitrous acid, which is typically generated in situ from sodium nitrite and a strong acid like hydrochloric acid. The reaction is carried out at low temperatures to stabilize the diazonium ion formed.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale diazotization reactions under controlled conditions to ensure safety and yield. The use of continuous flow reactors can enhance the efficiency and scalability of the process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Benzoylbenzene-1-diazonium undergoes several types of reactions, including:
Substitution Reactions: These include Sandmeyer reactions where the diazonium group is replaced by halides, cyanides, or hydroxyl groups using copper(I) salts.
Coupling Reactions: The diazonium compound can couple with phenols or aromatic amines to form azo compounds.
Reduction Reactions: The diazonium group can be reduced to form the corresponding hydrazine derivative.
Common Reagents and Conditions
Sandmeyer Reactions: Copper(I) chloride, bromide, or cyanide in the presence of the diazonium salt.
Coupling Reactions: Phenols or aromatic amines in alkaline conditions.
Reduction Reactions: Reducing agents like sodium sulfite or hypophosphorous acid.
Major Products
Substitution Products: Aryl halides, aryl cyanides, and phenols.
Coupling Products: Azo compounds, which are often brightly colored and used as dyes.
Reduction Products: Hydrazine derivatives.
Wissenschaftliche Forschungsanwendungen
2-Benzoylbenzene-1-diazonium has several applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules through substitution and coupling reactions.
Biology: Employed in the modification of biomolecules for labeling and detection purposes.
Medicine: Potential use in drug development for creating bioactive compounds.
Industry: Utilized in the production of dyes and pigments due to its ability to form azo compounds.
Wirkmechanismus
The mechanism of action of 2-Benzoylbenzene-1-diazonium primarily involves its ability to form reactive intermediates, such as aryl radicals or cations, which can then undergo various substitution or coupling reactions. The diazonium group is a good leaving group, facilitating these transformations. The molecular targets and pathways involved depend on the specific reaction and the reagents used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzenediazonium chloride
- 2-Nitrobenzenediazonium
- 4-Methylbenzenediazonium
Comparison
2-Benzoylbenzene-1-diazonium is unique due to the presence of the benzoyl group, which can influence the reactivity and stability of the diazonium ion. Compared to other diazonium compounds, it may exhibit different reactivity patterns in substitution and coupling reactions, making it valuable for specific synthetic applications.
Eigenschaften
CAS-Nummer |
36367-99-4 |
|---|---|
Molekularformel |
C13H9N2O+ |
Molekulargewicht |
209.22 g/mol |
IUPAC-Name |
2-benzoylbenzenediazonium |
InChI |
InChI=1S/C13H9N2O/c14-15-12-9-5-4-8-11(12)13(16)10-6-2-1-3-7-10/h1-9H/q+1 |
InChI-Schlüssel |
VILRWFDQMKOZGF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=CC=C2[N+]#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![n-[2-(4-Methoxybenzoyl)phenyl]acetamide](/img/structure/B14681338.png)
